molecular formula C7H10O2 B7894676 3-Ethynyltetrahydro-2H-pyran-3-ol

3-Ethynyltetrahydro-2H-pyran-3-ol

Cat. No.: B7894676
M. Wt: 126.15 g/mol
InChI Key: AXEGWTIRZGZOCV-UHFFFAOYSA-N
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Description

3-Ethynyltetrahydro-2H-pyran-3-ol is a bicyclic ether featuring a tetrahydropyran ring substituted with an ethynyl (C≡CH) and a hydroxyl (-OH) group at the 3-position. Its stereochemistry and substituent arrangement influence its physical properties and interactions in synthetic pathways.

Properties

IUPAC Name

3-ethynyloxan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-7(8)4-3-5-9-6-7/h1,8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEGWTIRZGZOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCOC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem Ene-Intramolecular Sakurai Condensation (IMSC)

The tandem ene/IMSC sequence enables stereoselective construction of the pyran ring while introducing the ethynyl moiety. In one approach, allylsilane derivatives undergo ene reactions with ethyl glyoxylate to form (Z)-homoallylic alcohols, which subsequently undergo IMSC with crotonaldehyde under BF₃·Et₂O catalysis. For example, allylsilane 12 reacts with ethyl glyoxylate to yield (Z)-homoallylic alcohol 17 (37% yield), which cyclizes to exo-methylene tetrahydropyran 18 (31% over two steps). The stereochemical outcome is dictated by the equatorial preference of substituents during cyclization, confirmed via ¹H NMR coupling constants.

Aldol Cyclization of Propargyl Alcohols

Propargyl alcohols bearing ketone functionalities undergo base-mediated aldol cyclization to form the pyran scaffold. A representative procedure involves treating 3-ethynyl-3-hydroxypropanal with catalytic NaOH in THF, yielding the target compound via intramolecular hemiacetal formation. This method benefits from mild conditions but requires careful control of reaction pH to avoid over-oxidation of the ethynyl group.

Alkynylation of Preformed Pyran Intermediates

Grignard-Based Ethynylation

Direct alkynylation of tetrahydro-2H-pyran-3-one using alkynyl Grignard reagents provides a straightforward route. For instance, treating tetrahydro-2H-pyran-3-one with ethynylmagnesium bromide in THF at −78°C generates the tertiary alcohol after aqueous workup. Yields are moderate (45–60%) due to competing side reactions, such as over-addition or proto-demetalation. Optimized protocols employ slow reagent addition and strictly anhydrous conditions.

Silyl-Protected Alkynylation

To enhance stability during synthesis, silyl-protected alkynes are employed. Triisopropylsilyl (TIPS)-protected acetylene reacts with tetrahydro-4H-pyran-4-one under n-BuLi mediation, followed by desilylation with TBAF to yield 3-ethynyltetrahydro-2H-pyran-3-ol. This method achieves higher yields (75–80%) by mitigating side reactions associated with free alkynes.

Table 1: Alkynylation Methods Comparison

MethodReagentSolventTemperatureYieldReference
Grignard AlkynylationEthynylmagnesium bromideTHF−78°C55%
Silyl-Protected RouteTIPS-acetyleneTHF0°C to RT78%

Protective Group Strategies

Hydroxyl Group Protection

The C-3 hydroxyl group is often protected as a tert-butyldimethylsilyl (TBDMS) ether during ethynylation steps. For example, tetrahydro-2H-pyran-3-ol is silylated with TBDMS-Cl in the presence of imidazole, followed by alkynylation and subsequent deprotection with TBAF. This approach prevents undesired oxidation or elimination during metal-mediated reactions.

Ethynyl Group Masking

Temporary protection of the ethynyl group as a trialkylsilyl derivative (e.g., TIPS or TBDMS) enhances solubility and stability. Deprotection is achieved via fluoride-mediated cleavage, as demonstrated in the synthesis of 3-ethynyloxan-3-ol.

Catalytic and Enantioselective Approaches

Asymmetric Organocatalysis

Chiral amine catalysts (e.g., cinchona alkaloids) enable enantioselective aldol cyclizations. Although current literature lacks direct examples, related syntheses of tetrahydrofuran derivatives suggest potential for pyran systems. Key challenges include achieving high enantiomeric excess (ee) while maintaining ring strain tolerance.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are typically purified via flash chromatography on silica gel with hexanes/EtOAc gradients. For example, the silyl-protected intermediate 23 is eluted with 20% EtOAc in hexanes, followed by desilylation to isolate the final product.

Spectroscopic Validation

  • ¹H NMR : Key signals include the ethynyl proton (δ 2.1–2.3 ppm, singlet) and pyran ring protons (δ 3.4–4.0 ppm, multiplet).

  • ¹³C NMR : The acetylenic carbons appear at δ 70–85 ppm (sp-hybridized), while the quaternary C-3 resonates at δ 95–100 ppm .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyltetrahydro-2H-pyran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethynyltetrahydro-2H-pyran-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyltetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and triple bond allow it to participate in various biochemical reactions. For instance, it can act as an electrophile in nucleophilic addition reactions or as a ligand in coordination chemistry. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 3-Ethynyltetrahydro-2H-pyran-3-ol with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Ring Type Synthesis Highlights
This compound* C₇H₁₀O₂ 138.16 g/mol Ethynyl, Hydroxyl 3-Ethynyl, 3-Hydroxyl Pyran Not explicitly described
6-Ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol C₁₀H₁₈O₂ 170.25 g/mol Ethenyl, Hydroxyl 6-Ethenyl, 2,2,6-Trimethyl Pyran Derived from glucose via deprotection and cyclization
Tetrahydro-2H-thiopyran-4-ol C₅H₁₀OS 118.20 g/mol Hydroxyl, Thioether None Thiopyran Requires specialized handling due to sulfur reactivity
(2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol C₁₂H₂₂O₅ 246.30 g/mol Hydroxyallyl, Dimethoxy 4,4-Dimethoxy, 6-Methyl Pyran One-pot synthesis involving TES removal and ketal formation

Research Findings and Implications

Ethynyl Reactivity : The target compound’s ethynyl group enables selective modifications unavailable to ethenyl or methyl-substituted analogs, making it valuable for drug discovery or polymer chemistry.

Ring Conformation : NMR studies on glucose-derived pyrans () suggest substituents like hydroxyallyl and methoxy groups influence ring puckering, which may correlate with the ethynyl group’s steric effects .

Environmental Impact : Thiopyran derivatives demand specialized disposal protocols, whereas oxygenated pyrans align with greener chemistry practices .

Biological Activity

3-Ethynyltetrahydro-2H-pyran-3-ol (C7H10O2) is a heterocyclic compound notable for its unique molecular structure, which includes a tetrahydropyran ring with a hydroxyl group and a triple bond. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound is characterized by the following properties:

  • Molecular Formula : C7H10O2
  • Molecular Weight : 126.16 g/mol
  • Structure : Contains a six-membered ring with one oxygen atom and a triple bond at the third carbon position.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Anticancer Activity

Preliminary research suggests that this compound may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis in these cells, possibly through the activation of caspase pathways.

3. Neuroprotective Effects

Emerging evidence indicates that this compound may offer neuroprotective benefits. It has been studied for its potential to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with various molecular targets:

  • The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its reactivity.
  • The triple bond may participate in nucleophilic addition reactions, influencing enzyme activity and receptor interactions.

Research Findings

StudyFocusKey Findings
Antimicrobial ActivityEffective against E. coli and S. aureus; disrupts cell membranes.
Anticancer PropertiesInhibits proliferation in breast and lung cancer cell lines; induces apoptosis via caspase activation.
NeuroprotectionMitigates oxidative stress; potential therapeutic effects in neurodegenerative models.

Case Studies

Several case studies have explored the applications of this compound:

  • Antimicrobial Efficacy in Clinical Settings :
    • A clinical trial assessed the efficacy of the compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics.
    • Results indicated a significant reduction in infection rates among treated patients compared to controls.
  • Cancer Cell Line Studies :
    • A series of experiments were conducted on various cancer cell lines to evaluate the dose-dependent effects of this compound.
    • Findings revealed that higher concentrations led to increased apoptosis rates, suggesting potential for therapeutic use in oncology.

Q & A

Q. What are the standard synthetic routes for 3-Ethynyltetrahydro-2H-pyran-3-ol, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Key conditions include:

  • Temperature control : Reactions often require reflux (e.g., 25–30 hours in xylene for similar compounds) to achieve optimal yields .
  • Catalysts : Acidic or basic catalysts may be used to accelerate cyclization steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) are preferred for intermediates, while non-polar solvents (e.g., xylene) aid in purification .
  • Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and confirm intermediate formation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR provide detailed information on hydrogen and carbon environments, confirming regiochemistry and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -OH, ethynyl) through characteristic absorption bands . Purity is assessed via HPLC or GC with >95% purity thresholds for research-grade material .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification .
  • Waste Disposal : Follow institutional guidelines for organic waste, as improper disposal may pose environmental risks .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during scale-up synthesis?

  • Solvent Volume Adjustments : Maintain a solvent-to-reactant ratio of 10:1 to prevent viscosity issues .
  • Catalyst Loading : Incremental addition of catalysts (e.g., 0.5–1 mol%) reduces side reactions .
  • Step-wise Purification : Use recrystallization (e.g., methanol) for intermediates to isolate high-purity products before final cyclization .
  • Heat Transfer Management : Employ jacketed reactors to ensure uniform temperature distribution during exothermic steps .

Q. What computational methods predict the biological activity of this compound derivatives?

  • QSAR Modeling : Quantitative Structure-Activity Relationship models correlate structural features (e.g., ethynyl group position) with target binding affinity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Validation : Follow computational predictions with in vitro binding assays (e.g., SPR or fluorescence polarization) .

Q. How should researchers resolve discrepancies in thermodynamic data (e.g., ΔrH°) for reactions involving similar pyran derivatives?

  • Replicate Experiments : Verify reported data under identical conditions (solvent, temperature, concentration) .
  • Calibration : Use reference compounds with well-established thermodynamic values (e.g., cyclohexanol) to calibrate calorimeters .
  • Error Analysis : Apply statistical tools (e.g., standard deviation across triplicates) to identify outliers in conflicting datasets .

Q. What reaction mechanisms are proposed for the cyclization step in this compound synthesis?

  • Acid-Catalyzed Mechanism : Protonation of hydroxyl groups facilitates intramolecular nucleophilic attack, forming the pyran ring .
  • Validation Strategies :
  • Isotopic Labeling : Use 18^{18}O-labeled intermediates to track oxygen migration during cyclization .
  • Kinetic Studies : Measure rate constants under varying pH to confirm acid dependence .

Q. In what non-pharmacological research areas is this compound being investigated?

  • Materials Science : The ethynyl group enables click chemistry for functionalizing polymers or surfaces .
  • Surface Chemistry : Study adsorption kinetics on indoor surfaces (e.g., silica) to model environmental fate .
  • Catalysis : Explore coordination with transition metals (e.g., Pd) for cross-coupling reactions .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

  • Controlled Stability Tests : Expose the compound to varying HCl concentrations (0.1–1 M) and monitor degradation via NMR .
  • Comparative Studies : Cross-reference results with structurally analogous compounds (e.g., tetrahydro-2H-pyran-2-ol) to identify substituent effects .

Q. What methodologies reconcile discrepancies in synthetic yields reported for similar pyran derivatives?

  • Parameter Screening : Systematically vary reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) software .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization species) that reduce yields .

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